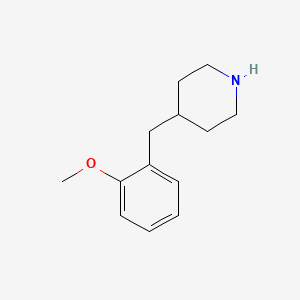

4-(2-Methoxy-benzyl)-piperidine

説明

4-(2-Methoxy-benzyl)-piperidine is a piperidine derivative featuring a methoxy-substituted benzyl group at the 4-position of the piperidine ring. Its molecular formula is C₁₃H₁₉NO, with a molecular weight of 205.30 g/mol . Structurally, the methoxy group (-OCH₃) at the ortho position of the benzyl ring distinguishes it from positional isomers such as 4-(3-methoxy-benzyl)-piperidine and 4-(4-methoxy-benzyl)-piperidine, which vary in the placement of the methoxy substituent on the aromatic ring . This compound is of interest in medicinal chemistry due to the piperidine scaffold's prevalence in bioactive molecules targeting ion channels, enzymes, and receptors.

特性

IUPAC Name |

4-[(2-methoxyphenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-15-13-5-3-2-4-12(13)10-11-6-8-14-9-7-11/h2-5,11,14H,6-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIZXPHILNOGRDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00457313 | |

| Record name | 4-(2-methoxybenzyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37581-33-2 | |

| Record name | 4-[(2-Methoxyphenyl)methyl]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37581-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-methoxybenzyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxy-benzyl)-piperidine typically involves the reaction of piperidine with 2-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production methods for 4-(2-Methoxy-benzyl)-piperidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

化学反応の分析

Types of Reactions

4-(2-Methoxy-benzyl)-piperidine undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to remove the methoxy group, yielding a simpler piperidine derivative.

Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles like sodium azide (NaN₃) or thiols in the presence of a base.

Major Products Formed

Oxidation: 4-(2-Formyl-benzyl)-piperidine or 4-(2-Carboxy-benzyl)-piperidine.

Reduction: 4-Benzyl-piperidine.

Substitution: 4-(2-Azido-benzyl)-piperidine or 4-(2-Thio-benzyl)-piperidine.

科学的研究の応用

Therapeutic Applications

4-(2-Methoxy-benzyl)-piperidine has been explored for its potential therapeutic effects in several areas:

- Neurological Disorders : This compound has shown promise in the treatment of central neuropathic pain associated with conditions like neuromyelitis optica spectrum disorder and multiple sclerosis. It has been evaluated in clinical trials, indicating its relevance in managing chronic pain linked to neurological disorders .

- Inhibition of Monoacylglycerol Lipase : The compound acts as an inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids. Inhibitors like 4-(2-Methoxy-benzyl)-piperidine can enhance endocannabinoid signaling, which may be beneficial in treating conditions such as anxiety, depression, and neurodegenerative diseases .

- Cancer Treatment : The benzoylpiperidine fragment, which includes structures similar to 4-(2-Methoxy-benzyl)-piperidine, has been identified as a privileged structure in drug development for various cancers. Compounds with this motif exhibit anti-cancer properties by targeting specific pathways involved in tumor growth and metastasis .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 4-(2-Methoxy-benzyl)-piperidine is crucial for optimizing its therapeutic efficacy. Research indicates that modifications to the methoxy group and the piperidine ring can significantly influence the compound's potency and selectivity against target enzymes like MAGL.

Table 1: Structure-Activity Relationship Insights

| Modification | Effect on Potency | Selectivity for MAGL |

|---|---|---|

| Methoxy Group Position | Enhances potency at 3 or 4 positions | Increased selectivity |

| Rigidification | Reduces activity | Variable effects |

| Substituents on Aryl Rings | Alters binding affinity | Significant changes |

Studies have demonstrated that compounds with a methoxy group at specific positions on the aryl ring show improved selectivity for MAGL over other serine hydrolases, making them suitable candidates for further development .

Case Studies

Several case studies illustrate the applications and effectiveness of 4-(2-Methoxy-benzyl)-piperidine:

- Clinical Trials for Neuropathic Pain : In a recent clinical trial, patients with central neuropathic pain were administered 4-(2-Methoxy-benzyl)-piperidine derivatives. Results indicated a significant reduction in pain levels compared to placebo, highlighting the compound's potential as an analgesic agent .

- Preclinical Studies on Cancer Cell Lines : Preclinical studies involving various cancer cell lines demonstrated that derivatives of 4-(2-Methoxy-benzyl)-piperidine inhibited cell proliferation effectively. The IC50 values ranged from 7.9 µM to 92 µM across different cancer types, suggesting a broad spectrum of anti-cancer activity .

作用機序

The mechanism of action of 4-(2-Methoxy-benzyl)-piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxybenzyl group can enhance binding affinity and selectivity towards these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

類似化合物との比較

Comparison with 4-(2-Methoxy-benzyl)-piperidine :

- The absence of a propyl linker and diphenylmethoxymethyl group in 4-(2-methoxy-benzyl)-piperidine suggests weaker Kv1.3 blocking activity. However, the methoxy-benzyl moiety may still engage in π-π stacking with channel residues, albeit less effectively .

Piperidine Moieties in EP2 Receptor Potentiation ()

2-Piperidinyl phenyl benzamides (e.g., CID890517) show EP2 receptor potentiation via para-fluorobenzamide interactions. Key findings:

- Piperidine is essential : Replacement with piperazine or morpholine abolishes activity.

- Substituent position matters : Meta/ortho-fluorine substitutions reduce potency compared to para-fluoro.

Implications for 4-(2-Methoxy-benzyl)-piperidine :

The ortho-methoxy group may sterically clash with EP2 binding pockets, making it less favorable than para-substituted piperidines. However, its benzyl group could mimic aromatic interactions seen in CID890517 .

Antiparasitic Benzimidazolinyl Piperidines ()

Benzimidazolinyl piperidine derivatives exhibit antileishmanial activity (IC₅₀ = 7.06–84.6 µg/mL). SAR highlights:

- Substituent flexibility : Small groups (e.g., chloro) at specific positions enhance activity.

- Rigid vs. flexible scaffolds : Open-chain piperidines show moderate activity compared to constrained analogues.

Comparison :

4-(2-Methoxy-benzyl)-piperidine’s methoxy group may improve solubility but lacks the electron-withdrawing groups (e.g., Cl) critical for antiparasitic activity .

Acetylcholinesterase Inhibitors ()

E2020 (Donepezil analogue) : 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (IC₅₀ = 5.7 nM). Key features:

- Para-methoxy groups on the indanone ring enhance AChE binding.

- Piperidine-benzyl linkage is critical for potency .

生物活性

4-(2-Methoxy-benzyl)-piperidine, a compound characterized by its piperidine ring and a methoxy-substituted benzyl group, has garnered attention for its potential biological activities. This article explores the compound's mechanisms of action, biochemical pathways, and various biological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-(2-Methoxy-benzyl)-piperidine is , and its structure features a piperidine ring attached to a 2-methoxybenzyl group. This configuration is significant for its interaction with biological targets, as the piperidine ring often enhances binding affinity through conformational flexibility.

The biological activity of 4-(2-Methoxy-benzyl)-piperidine is primarily attributed to its ability to interact with various receptors and enzymes. Similar compounds have been shown to engage in non-covalent interactions such as hydrogen bonding and van der Waals forces, facilitating their binding to biological macromolecules.

Target Receptors

- Serine Hydrolases : Research indicates that derivatives of piperidine can selectively inhibit serine hydrolases like monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH) at varying concentrations, suggesting potential therapeutic applications in pain management and inflammation .

Biochemical Pathways

4-(2-Methoxy-benzyl)-piperidine may influence multiple biochemical pathways:

- Signal Transduction : It can modulate signaling pathways by altering enzyme activity.

- Gene Expression : The compound may interact with transcription factors, affecting gene expression profiles.

Biological Activities

The diverse biological activities of 4-(2-Methoxy-benzyl)-piperidine include:

- Antinociceptive Effects : In animal models, this compound has demonstrated potential in reducing pain responses, which could be beneficial for treating chronic pain conditions .

- Anti-inflammatory Properties : Studies suggest that it may inhibit inflammatory mediators, thus providing a basis for its use in inflammatory diseases .

- Anticancer Activity : Preliminary investigations indicate that similar compounds exhibit anticancer properties by inducing apoptosis in cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antinociceptive | Inhibition of pain signaling | |

| Anti-inflammatory | Modulation of inflammatory cytokines | |

| Anticancer | Induction of apoptosis |

Dosage Effects

Research has shown that the effects of 4-(2-Methoxy-benzyl)-piperidine vary significantly with dosage:

- Low Doses : Beneficial effects on enzyme modulation.

- High Doses : Potential toxicity leading to cell death.

Pharmacokinetics

The pharmacokinetic profile of 4-(2-Methoxy-benzyl)-piperidine suggests good solubility in aqueous solutions due to its hydrochloride form, enhancing its bioavailability for therapeutic applications.

Transport Mechanisms

The compound's transport within biological systems is facilitated by specific transporters, which affect its distribution and efficacy in target tissues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。